3-(3-Bromo-2,2-dimethylpropyl)oxolane
Overview
Description
Scientific Research Applications
Intramolecular Cyclization and Oxetane Formation
Intramolecular cyclization of 3,4-epoxy alcohols, including derivatives similar to 3-(3-Bromo-2,2-dimethylpropyl)oxolane, leads to the formation of oxetanes as main products. This reaction, facilitated by treatment with base in aqueous conditions, showcases the potential for synthesizing cyclic ethers with unique structural features (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Novel Synthesis Methods for Dibromo Compounds
A one-step method for converting cyclic ethers into dibromo compounds has been developed, illustrating a mild approach to synthesizing structurally diverse dibromo compounds from cyclic ethers like oxetanes. This process, known as the Appel or Corey-Fuchs reaction, highlights the versatility of cyclic ethers in organic synthesis (P. Billing & U. Brinker, 2012).
Radical Cyclization and Elimination Reactions
Research demonstrates the radical cyclization versus elimination in the reduction of unsaturated bromo acetals and bromo orthoesters. This study indicates the potential of catalytic amounts of B12 in DMF for affording oxolanes through free radical 5-exo-cyclization, which is relevant to the chemical behavior of compounds related to 3-(3-Bromo-2,2-dimethylpropyl)oxolane (CHIMIA, 1991).
Brightness Emission-Tuned Nanoparticles
The development of brightness emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks, including bromo-substituted compounds similar to 3-(3-Bromo-2,2-dimethylpropyl)oxolane, emphasizes the application in creating advanced materials. This research outlines a method for achieving stable nanoparticles with enhanced fluorescence emission, potentially applicable in bioimaging and sensor technologies (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
Spiro[oxolane-2,2′-piperazine] Derivatives Synthesis
The synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide, in the presence or absence of water, demonstrate the versatility of oxolane derivatives in synthesizing complex molecular architectures. This approach could have implications in medicinal chemistry and drug discovery (C. Shin, Yoshiaki Sato, S. Honda, & J. Yoshimura, 1983).
Safety And Hazards
properties
IUPAC Name |
3-(3-bromo-2,2-dimethylpropyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJIBYAXYSXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2,2-dimethylpropyl)oxolane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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